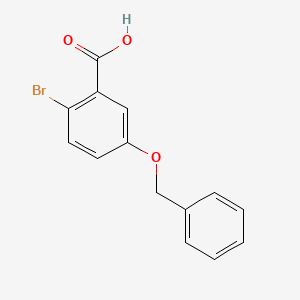

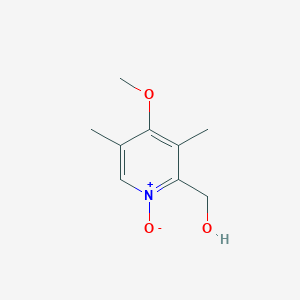

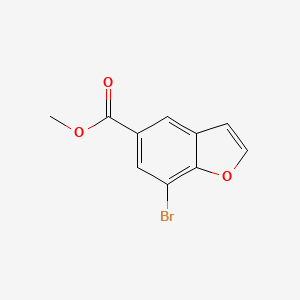

Methyl 7-bromo-1-benzofuran-5-carboxylate

Descripción general

Descripción

“Methyl 7-bromo-1-benzofuran-5-carboxylate” is a compound that belongs to the benzofuran family . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The compound is a white to yellow solid .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One of the most pertinent strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the construction of a complex benzofuran derivative by a unique free radical cyclization cascade .Molecular Structure Analysis

The linear formula of “Methyl 7-bromo-1-benzofuran-5-carboxylate” is C10H7BrO3 . The InChI code is 1S/C10H7BrO3/c1-13-10(12)7-4-6-2-3-14-9(6)8(11)5-7/h2-5H,1H3 .Physical And Chemical Properties Analysis

“Methyl 7-bromo-1-benzofuran-5-carboxylate” is a white to yellow solid . The molecular weight of the compound is 255.07 .Aplicaciones Científicas De Investigación

Anticancer Properties

Methyl 7-bromo-1-benzofuran-5-carboxylate exhibits promising anticancer activity. Researchers have found that certain substituted benzofurans, including this compound, have dramatic effects on inhibiting cell growth in various cancer cell lines . Further investigations into its mechanism of action and potential as an anticancer drug are ongoing.

Serotonin Receptor Modulation

This compound is involved in the synthesis of 1-(7-benzofuranyl)-4-methylpiperazine, which binds strongly and selectively to the serotonin receptor 5-HT2A in vitro . Understanding its interaction with serotonin receptors may lead to novel therapeutic approaches for mental health disorders.

Antimicrobial Activity

Benzofuran derivatives, including methyl 7-bromo-1-benzofuran-5-carboxylate, have shown antimicrobial properties. These compounds could serve as scaffolds for developing new antimicrobial agents . Investigating their efficacy against specific pathogens is crucial for potential clinical applications.

Hepatitis C Virus (HCV) Treatment

Recent studies have highlighted the anti-HCV activity of novel macrocyclic benzofuran compounds. While not directly related to methyl 7-bromo-1-benzofuran-5-carboxylate, this finding underscores the broader potential of benzofuran derivatives in antiviral therapy .

Chemical Synthesis Strategies

Researchers have developed innovative methods for constructing benzofuran rings, including proton quantum tunneling and free radical cyclization cascade reactions. These synthetic approaches enable the preparation of complex benzofuran compounds, expanding the toolbox for drug discovery .

Direcciones Futuras

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . They are considered suitable structures for the development of new therapeutic agents . Therefore, “Methyl 7-bromo-1-benzofuran-5-carboxylate”, being a benzofuran derivative, may also hold potential for future research and development in the field of drug discovery.

Mecanismo De Acción

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide range of biological and pharmacological activities .

Mode of Action

Benzofuran derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Benzofuran derivatives have been shown to impact a variety of biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

The compound has a molecular weight of 255.07 , which could influence its absorption and distribution. Its physical form is a white to yellow solid , which could also impact its bioavailability.

Result of Action

Benzofuran derivatives have been reported to exhibit a range of biological activities, including antimicrobial activity .

Propiedades

IUPAC Name |

methyl 7-bromo-1-benzofuran-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-13-10(12)7-4-6-2-3-14-9(6)8(11)5-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFMMIJEJMQKOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C(=C1)C=CO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-bromo-1-benzofuran-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

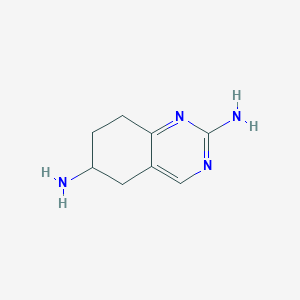

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid](/img/structure/B3121385.png)